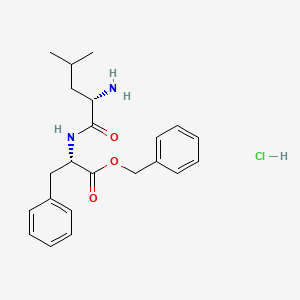

(S)-benzyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate hydrochloride

CAS No.: 70691-56-4

Cat. No.: VC15887342

Molecular Formula: C22H29ClN2O3

Molecular Weight: 404.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70691-56-4 |

|---|---|

| Molecular Formula | C22H29ClN2O3 |

| Molecular Weight | 404.9 g/mol |

| IUPAC Name | benzyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate;hydrochloride |

| Standard InChI | InChI=1S/C22H28N2O3.ClH/c1-16(2)13-19(23)21(25)24-20(14-17-9-5-3-6-10-17)22(26)27-15-18-11-7-4-8-12-18;/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,25);1H/t19-,20-;/m0./s1 |

| Standard InChI Key | OVQDQJLFQHBUGB-FKLPMGAJSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N.Cl |

| Canonical SMILES | CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N.Cl |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is benzyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate hydrochloride, reflecting its stereochemical configuration at the α-carbon of both the leucine and phenylalanine residues . The molecular formula confirms the presence of 22 carbon atoms, 29 hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms, with a calculated molecular weight of 404.94 g/mol .

Stereochemical Configuration

The compound’s chiral centers are designated as (S) at both the leucine (position 2) and phenylalanine (position 2') residues, as indicated by the SMILES notation:

.

This configuration is critical for its biological activity and interaction with enantioselective targets.

Structural Depiction and 3D Conformation

The 2D structure comprises a leucine moiety (4-methylpentanamide) linked via an amide bond to a phenylalanine benzyl ester (Figure 1) . The 3D conformation, generated using PubChem’s computational tools, highlights the planar amide bond and the spatial orientation of the benzyl and phenyl groups, which influence solubility and receptor binding .

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 404.94 g/mol | |

| Hydrogen Bond Donors | 3 (amine, amide, hydrochloride) | |

| Hydrogen Bond Acceptors | 4 (amide, ester, hydrochloride) | |

| SMILES Notation | CC(C)CC@@HN.Cl |

Synthesis and Characterization

Analytical Characterization

Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR spectra would reveal distinct signals for the benzyl (δ 7.2–7.4 ppm), phenyl (δ 7.1–7.3 ppm), and methyl groups (δ 0.8–1.0 ppm) .

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 404.94 .

Applications in Pharmaceutical Research

Role as a Peptide Intermediate

The compound’s structure aligns with intermediates used in synthesizing angiotensin-converting enzyme (ACE) inhibitors like Ramipril and Sacubitril/Valsartan, which are listed as related products in the literature . Its benzyl ester group serves as a protecting moiety for carboxylates during solid-phase peptide synthesis (SPPS) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume